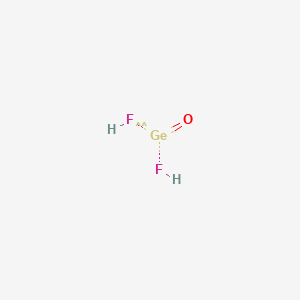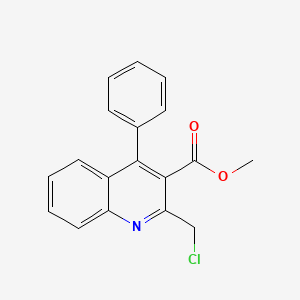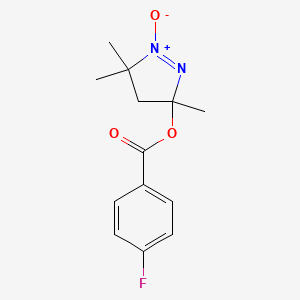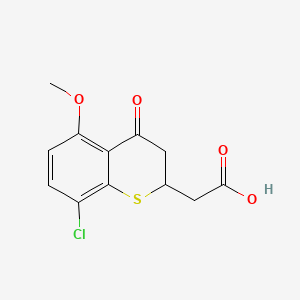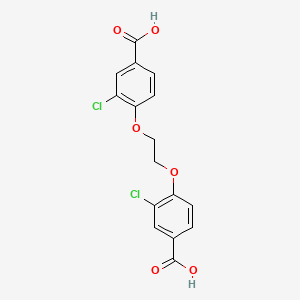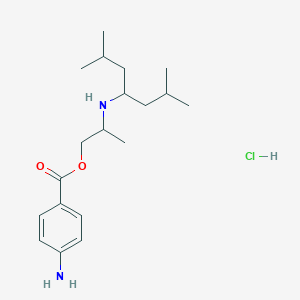
1-(4-Aminobenzoyl)oxypropan-2-yl-(2,6-dimethylheptan-4-yl)azaniumchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminobenzoyl)oxypropan-2-yl-(2,6-dimethylheptan-4-yl)azaniumchloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminobenzoyl group, a propan-2-yl group, and a dimethylheptan-4-yl group, all linked to an azanium chloride moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminobenzoyl)oxypropan-2-yl-(2,6-dimethylheptan-4-yl)azaniumchloride typically involves multiple steps, starting with the preparation of the aminobenzoyl intermediate. This intermediate is then reacted with propan-2-ol and dimethylheptan-4-yl chloride under controlled conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated monitoring and control systems to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Aminobenzoyl)oxypropan-2-yl-(2,6-dimethylheptan-4-yl)azaniumchloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome and efficiency of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
1-(4-Aminobenzoyl)oxypropan-2-yl-(2,6-dimethylheptan-4-yl)azaniumchloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Aminobenzoyl)oxypropan-2-yl-(2,6-dimethylheptan-4-yl)azaniumchloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Aminobenzoyl)oxypropan-2-yl-(2,6-dimethylheptan-4-yl)azanium,2-hydroxyacetate
- 1-(4-Aminobenzoyl)oxypropan-2-yl-(2,6-dimethylheptan-4-yl)azanium,2-hydroxypropionate
Uniqueness
Compared to similar compounds, 1-(4-Aminobenzoyl)oxypropan-2-yl-(2,6-dimethylheptan-4-yl)azaniumchloride stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific properties and advantages in certain applications, such as enhanced reactivity or selectivity in chemical reactions.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers alike. Further studies and applications are likely to uncover even more uses and benefits of this intriguing compound.
Propiedades
Número CAS |
69815-34-5 |
|---|---|
Fórmula molecular |
C19H33ClN2O2 |
Peso molecular |
356.9 g/mol |
Nombre IUPAC |
2-(2,6-dimethylheptan-4-ylamino)propyl 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C19H32N2O2.ClH/c1-13(2)10-18(11-14(3)4)21-15(5)12-23-19(22)16-6-8-17(20)9-7-16;/h6-9,13-15,18,21H,10-12,20H2,1-5H3;1H |
Clave InChI |
FBXXFJPTFWRXRI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CC(C)C)NC(C)COC(=O)C1=CC=C(C=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



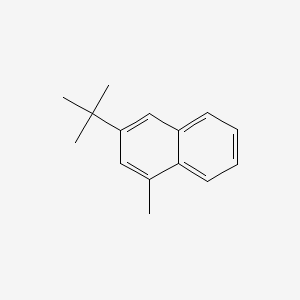
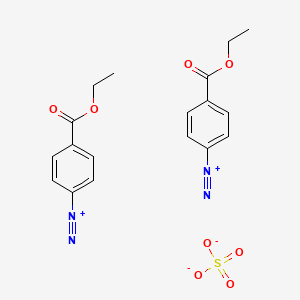
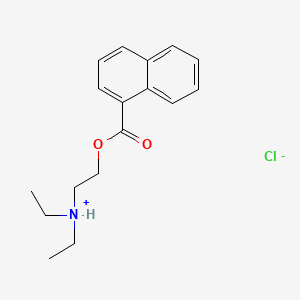
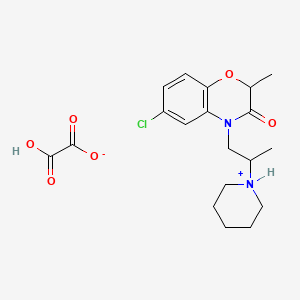
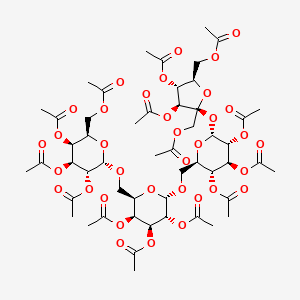
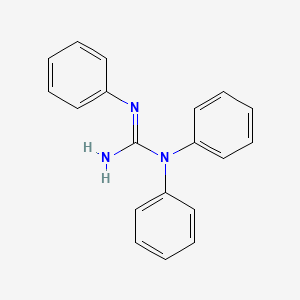
![6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione](/img/structure/B13767074.png)
